molecular formula C19H23N3O B13789895 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone CAS No. 83949-74-0

2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone

Cat. No.: B13789895
CAS No.: 83949-74-0
M. Wt: 309.4 g/mol
InChI Key: OZYMYXIYEKJGDA-XSFVSMFZSA-N
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Description

2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone is a chemical compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol

Preparation Methods

The synthesis of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone typically involves the reaction of 2-hydroxy-1,3,3-trimethylindoline-3-carbaldehyde with methylphenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) . This reaction yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like oxygen (O2) or other oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.

    Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

2-Hydroxy-1,3,3-trimethylindoline-3-carbaldehyde methylphenylhydrazone can be compared to other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: This compound is also used as a precursor in the synthesis of biologically active molecules but has different functional groups and reactivity.

    2,3,3-Trimethylindolenine: Another indole derivative with applications in organic synthesis, but with distinct structural differences.

Properties

CAS No.

83949-74-0

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

3-ethyl-1-methyl-3-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-2H-indol-2-ol

InChI

InChI=1S/C19H23N3O/c1-4-19(14-20-22(3)15-10-6-5-7-11-15)16-12-8-9-13-17(16)21(2)18(19)23/h5-14,18,23H,4H2,1-3H3/b20-14+

InChI Key

OZYMYXIYEKJGDA-XSFVSMFZSA-N

Isomeric SMILES

CCC1(C(N(C2=CC=CC=C21)C)O)/C=N/N(C)C3=CC=CC=C3

Canonical SMILES

CCC1(C(N(C2=CC=CC=C21)C)O)C=NN(C)C3=CC=CC=C3

Origin of Product

United States

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